molecular formula C16H11F3N4O4S B1651332 Trifludimoxazin CAS No. 1258836-72-4

Trifludimoxazin

Cat. No. B1651332
Key on ui cas rn: 1258836-72-4
M. Wt: 412.3 g/mol
InChI Key: AZHZOGYUMMIAOF-UHFFFAOYSA-N
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Patent
US08754008B2

Procedure details

To 1,3-dimethylthiourea (2.489 g, 23.89 mmol) and triethylamine (2.78 ml, 19.91 mmol) in dry toluene was added 2,2,7-trifluoro-6-isocyanato-4-(prop-2-ynyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (5.62 g, 19.91 mmol) in dry toluene. Hereto was subsequently added carbonyldiimidazole (CDI; 6.46 g, 39.8 mmol) and the resulting mixture was stirred at 80° C. overnight. Then the reaction mixture was cooled to room temperature and poured into ethyl acetate/water under stirring. The layers were separated and the aqueous layer was extracted with dichloromethane. The combined extracts were washed with brine, dried with Na2SO4 and concentrated to yield 14.4 g.
Quantity
2.489 g
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Name
2,2,7-trifluoro-6-isocyanato-4-(prop-2-ynyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CNC(NC)=[S:4].C(N(CC)CC)C.[F:14][C:15]1([F:33])[O:20][C:19]2[CH:21]=[C:22]([F:28])[C:23]([N:25]=[C:26]=[O:27])=[CH:24][C:18]=2[N:17]([CH2:29][C:30]#[CH:31])[C:16]1=[O:32].[C:34](N1C=CN=C1)([N:36]1[CH:40]=[CH:39][N:38]=[CH:37]1)=[O:35]>C1(C)C=CC=CC=1.C(OCC)(=O)C.O>[CH3:39][N:38]1[C:37](=[S:4])[N:36]([CH3:40])[C:34](=[O:35])[N:25]([C:23]2[C:22]([F:28])=[CH:21][C:19]3[O:20][C:15]([F:14])([F:33])[C:16](=[O:32])[N:17]([CH2:29][C:30]#[CH:31])[C:18]=3[CH:24]=2)[C:26]1=[O:27] |f:5.6|

Inputs

Step One
Name
Quantity
2.489 g
Type
reactant
Smiles
CNC(=S)NC
Name
Quantity
2.78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
2,2,7-trifluoro-6-isocyanato-4-(prop-2-ynyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Quantity
5.62 g
Type
reactant
Smiles
FC1(C(N(C2=C(O1)C=C(C(=C2)N=C=O)F)CC#C)=O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.46 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 14.4 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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